

Application Notes and Protocols for TG-100435 in Patient-Derived Xenograft Models

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Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable platform in preclinical cancer research. [1][2][3][4] These models largely retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[3][4][5] **TG-100435** is a multi-targeted tyrosine kinase inhibitor with activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and EphB4.[6] This document provides a detailed protocol for evaluating the efficacy of **TG-100435** in patient-derived xenograft models of solid tumors where these kinases are implicated as drivers of tumor growth and progression.

Mechanism of Action

TG-100435 is an orally active, small molecule inhibitor of several protein tyrosine kinases. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13-64 nM).[6] An important metabolic feature of **TG-100435** is its conversion to an N-oxide metabolite, TG-100855, which is 2 to 9 times more potent than the parent compound.[6] This biotransformation may lead to enhanced tyrosine kinase inhibition in vivo.[6] The Src family kinases are key regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a common feature in many human cancers, making them attractive therapeutic targets.



Data Presentation

Table 1: Hypothetical Efficacy of **TG-100435** in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 0 (mm³)	Mean Tumor Volume at Day 21 (mm³)	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	50 mg/kg, p.o., q.d.	152.3 ± 25.1	1250.7 ± 189.4	-
TG-100435	50 mg/kg, p.o., q.d.	149.8 ± 23.9	485.2 ± 95.7	61.2
TG-100435	100 mg/kg, p.o., q.d.	155.1 ± 28.4	298.5 ± 78.3	76.1

Data are presented as mean \pm standard error of the mean (SEM). TGI is calculated as: (1 - (Mean tumor volume of treated group at Day 21 - Mean tumor volume of treated group at Day 0) / (Mean tumor volume of control group at Day 21 - Mean tumor volume of control group at Day 0)) x 100.

Experimental Protocols

I. Establishment of Patient-Derived Xenograft Models

This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

- Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin).[1]
- Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).[7][8]
- Sterile surgical instruments (scalpels, forceps, scissors).



- Anesthesia (e.g., ketamine/xylazine solution).[8]
- Phosphate-buffered saline (PBS).[8]
- Matrigel (optional).
- Sterile petri dishes.[8]

Procedure:

- Tumor Tissue Processing: Within 3 hours of collection, wash the tumor tissue with sterile PBS to remove any blood or debris.[8] In a sterile petri dish, mince the tumor into small fragments (approximately 2-3 mm³).[8]
- Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the implantation site (typically the flank).[8]
- Tumor Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket.[7][8] Alternatively, for certain tumor types like breast cancer, implantation into the mammary fat pad may be performed.[1][7] Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized.[7] The tumor is then sterilely excised, and a portion can be cryopreserved for future use, while the remainder is processed and implanted into new host mice for expansion (passaging).[7][8]

II. Efficacy Study of TG-100435 in Established PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of **TG-100435** in mice bearing established PDX tumors.



Materials:

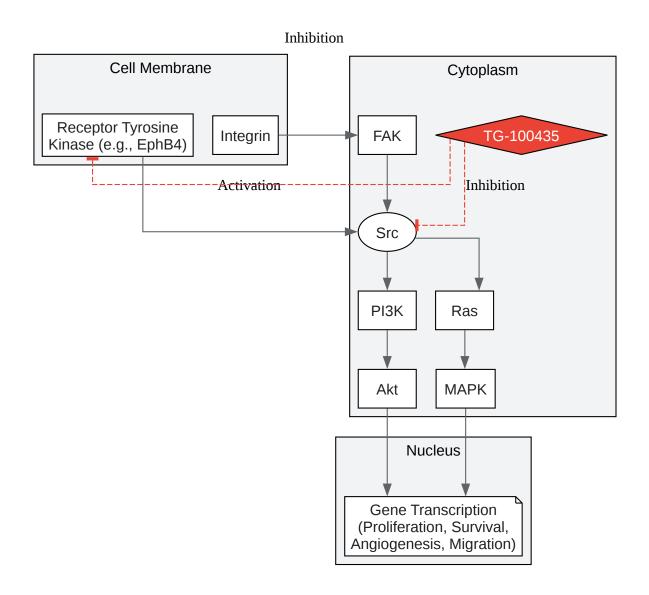
- Mice with established PDX tumors (tumor volume of 150-200 mm³).
- **TG-100435** formulated in an appropriate vehicle for oral administration.
- Vehicle control.
- Oral gavage needles.
- · Digital calipers.
- Animal balance.

Procedure:

- Animal Randomization: Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).[7]
- Treatment Administration: Administer TG-100435 or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
- Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight measurements are crucial for monitoring toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint volume, or after a specified duration of treatment.
- Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Visualizations Signaling Pathway Diagram



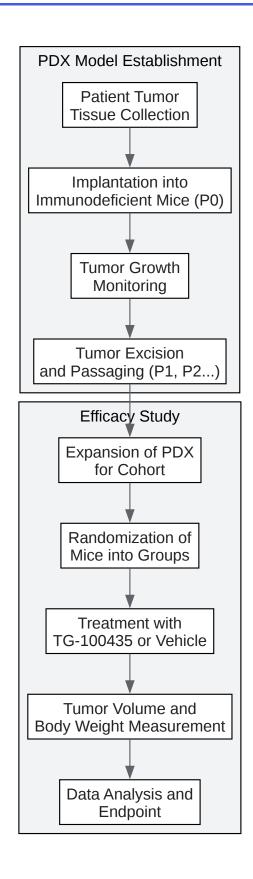


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Caption: TG-100435 inhibits Src and EphB4 signaling pathways.

Experimental Workflow Diagram





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